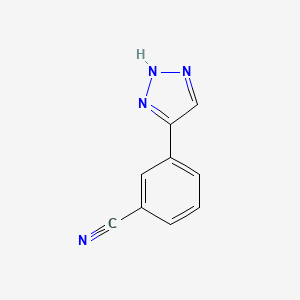

3-(2H-1,2,3-Triazol-4-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a chemical compound with the CAS Number: 550364-01-7. It has a molecular weight of 170.17 and its IUPAC name is 3-(2H-1,2,3-triazol-4-yl)benzonitrile . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile is 1S/C9H6N4/c10-5-7-2-1-3-8(4-7)9-6-11-13-12-9/h1-4,6H,(H,11,12,13) . This indicates that the compound has a benzonitrile group attached to a triazole ring. The exact 3D structure would require further computational or experimental analysis.Scientific Research Applications

Therapeutic Applications

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . Due to their structural characteristics, both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .

Polymer Chemistry

1,2,3-triazoles have applications in polymer chemistry . They can be used to create polymers with unique properties.

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They can form complexes with other molecules and have potential applications in the design of new materials.

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can be used to attach various functional groups to biomolecules, enhancing their properties or introducing new functionalities.

Fluorescent Imaging

1,2,3-triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for imaging biological systems.

Materials Science

1,2,3-triazoles have found applications in materials science . They can be used to create materials with unique properties, such as high strength, flexibility, or resistance to certain conditions.

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with a similar 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

The 1,2,3-triazole ring system, which is a part of this compound, can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes .

Pharmacokinetics

The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .

Result of Action

Similar compounds with a 1,2,3-triazole ring system have shown weak to high cytotoxic activities against certain tumor cell lines .

Action Environment

It’s known that the in situ reactions of similar compounds can regulate their structure via changing the concentration during the assembly process .

properties

IUPAC Name |

3-(2H-triazol-4-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-7-2-1-3-8(4-7)9-6-11-13-12-9/h1-4,6H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEOJKCYXGSBQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNN=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460811 |

Source

|

| Record name | 3-(2H-1,2,3-Triazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2H-1,2,3-Triazol-4-yl)benzonitrile | |

CAS RN |

550364-01-7 |

Source

|

| Record name | 3-(2H-1,2,3-Triazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)

![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)